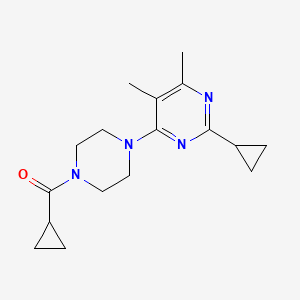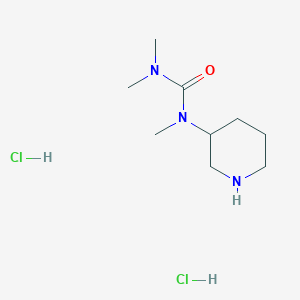![molecular formula C16H22N6 B6456881 2,4,5-trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549016-63-7](/img/structure/B6456881.png)
2,4,5-trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine is a basic structure in many important biomolecules like the nucleic acids DNA and RNA . Piperazine is a cyclic organic compound that is often used in the synthesis of pharmaceuticals . The compound you mentioned seems to be a complex molecule that includes both these structures.
Molecular Structure Analysis
The molecular structure would be based on the pyrimidine and piperazine structures, with additional methyl groups and the complex side chain attached. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of such a compound would depend on the specific functional groups present. Pyrimidines can participate in a variety of reactions, and piperazines are often used in the formation of amides and other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific structure of the compound .Wissenschaftliche Forschungsanwendungen
2,4,5-trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has been used in a variety of scientific research experiments. It has been used to study gene expression, cell signaling, and drug metabolism. In gene expression experiments, this compound has been used to inhibit the activity of certain transcription factors, which are proteins that regulate gene expression. In cell signaling experiments, this compound has been used to interfere with the activity of certain receptor proteins, which are involved in the transmission of signals between cells. In drug metabolism experiments, this compound has been used to study the metabolism of certain drugs, such as antifungal agents.
Wirkmechanismus
The mechanism of action of 2,4,5-trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is not yet fully understood. However, it is believed to interfere with the activity of certain transcription factors, receptor proteins, and enzymes involved in drug metabolism. Specifically, this compound is thought to bind to these proteins and interfere with their activity.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In animal studies, this compound has been shown to inhibit the activity of certain transcription factors and receptor proteins, as well as to interfere with the metabolism of certain drugs. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,5-trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has several advantages for laboratory experiments. It is a synthetic compound, so it can be easily synthesized and is not subject to the same regulatory restrictions as natural compounds. In addition, this compound is relatively stable and has a long shelf life. However, this compound also has some limitations. It is not as potent as some other compounds, so it may require higher concentrations to achieve the desired effect.
Zukünftige Richtungen
There are several potential future directions for the use of 2,4,5-trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine. One potential direction is to use this compound to study the effects of various drugs on gene expression and cell signaling. Another potential direction is to use this compound to study the effects of various environmental factors on gene expression and cell signaling. In addition, this compound could be used to study the mechanisms of drug metabolism and the effects of drugs on the human body. Finally, this compound could be used as a potential therapeutic agent in the treatment of various diseases, such as cancer and inflammation.
Synthesemethoden
2,4,5-trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine can be synthesized via a number of methods, including the condensation of 4-methylpyrimidine-2-carboxylic acid with 1-piperazine-4-carboxylic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is then reacted with trimethylsulfonium iodide in the presence of a base, such as sodium hydroxide, to form this compound.
Eigenschaften
IUPAC Name |
2,4,5-trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-11-5-6-17-16(18-11)22-9-7-21(8-10-22)15-12(2)13(3)19-14(4)20-15/h5-6H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCQXZXSRFNSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC(=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B6456802.png)


![2-cyclopropyl-4,5-dimethyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6456818.png)
![N-cyclopropyl-5-[3-(piperazin-1-yl)phenyl]pyrimidin-2-amine](/img/structure/B6456820.png)
![4-(difluoromethyl)-2-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456833.png)
![(2-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B6456835.png)
![2-cyclopropyl-4,5-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456845.png)
![4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6456856.png)
![2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456868.png)
![4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B6456871.png)
![4-(difluoromethyl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456872.png)
![4-(difluoromethyl)-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456879.png)
![2-cyclopropyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6456896.png)
